Cas no 2172075-46-4 (4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole)

4-(Chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a triazole core substituted with chloromethyl and difluoromethyl groups at the 4- and 5-positions, respectively, along with a 2-methylbenzyl moiety at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloromethyl and difluoromethyl groups enhances its utility in further functionalization, enabling the introduction of diverse pharmacophores or fluorinated motifs. The 2-methylphenylmethyl substituent contributes to steric and electronic modulation, potentially influencing biological activity. Its well-defined molecular architecture ensures consistency in downstream applications, particularly in the development of bioactive molecules.
4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole structure
2172075-46-4 structure
Product Name:4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole
CAS No:2172075-46-4
MF:C12H12ClF2N3
MW:271.693588256836
CID:5978868
PubChem ID:165794040
Update Time:2025-10-21

4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole
    • 4-(chloromethyl)-5-(difluoromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole
    • EN300-1610315
    • 2172075-46-4
    • Inchi: 1S/C12H12ClF2N3/c1-8-4-2-3-5-9(8)7-18-11(12(14)15)10(6-13)16-17-18/h2-5,12H,6-7H2,1H3
    • InChI Key: GXBUPBCGOANYQS-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(F)F)N(CC2C=CC=CC=2C)N=N1

Computed Properties

  • Exact Mass: 271.0687814g/mol
  • Monoisotopic Mass: 271.0687814g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.7Ų

4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole Pricemore >>

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Additional information on 4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole

4-(Chloromethyl)-5-(Difluoromethyl)-1-(2-Methylphenyl)methyl-1H-1,2,3-Triazole: A Comprehensive Overview

The compound 4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole (CAS No. 2172075-46-4) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility. The molecule's structure incorporates a triazole ring with substituents that confer specific functional properties, making it a subject of interest in both academic and industrial research.

The triazole ring serves as the core framework of this compound, providing a stable and rigid structure that facilitates various chemical reactions. The substituents attached to the triazole ring—namely the chloromethyl, difluoromethyl, and 2-methylphenylmethyl groups—play crucial roles in determining the compound's reactivity, solubility, and biological activity. Recent studies have highlighted the importance of such substituted triazoles in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

One of the most notable features of 4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole is its ability to act as a versatile building block in organic synthesis. The chloromethyl group introduces electrophilic character, enabling nucleophilic substitution reactions with a wide range of nucleophiles. This property makes the compound an excellent precursor for synthesizing more complex molecules with diverse functionalities. For instance, researchers have utilized this compound to construct bioactive molecules with potential anti-cancer and anti-inflammatory activities.

The presence of the difluoromethyl group adds another layer of complexity to the molecule's reactivity. Fluorine atoms are known for their electron-withdrawing effects, which can enhance the electrophilicity of adjacent groups and influence the overall electronic properties of the molecule. This feature is particularly advantageous in medicinal chemistry, where fine-tuning molecular properties is essential for achieving desired pharmacokinetic profiles.

Recent advancements in computational chemistry have allowed researchers to better understand the electronic structure and reactivity of 4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole. Quantum mechanical calculations have revealed that the triazole ring exhibits aromaticity due to resonance stabilization, which contributes to its chemical stability and reactivity patterns. These insights have been instrumental in designing efficient synthetic routes for this compound and its derivatives.

In terms of synthesis, 4-(chloromethyl)-5-(difluoromethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole can be prepared through various methods, including cycloaddition reactions and nucleophilic substitution strategies. One common approach involves the reaction of an azide intermediate with an appropriate alkene or alkyne under copper-catalyzed conditions. This method has been optimized to achieve high yields and excellent regioselectivity.

The application of this compound extends beyond traditional organic synthesis. Its unique combination of functional groups makes it a promising candidate for use in polymer chemistry. For instance, researchers have explored its potential as a crosslinking agent in polymeric materials, where it can enhance mechanical strength and thermal stability. Additionally, its ability to undergo click chemistry reactions opens up new possibilities for constructing advanced materials with tailored properties.

From a biological standpoint, 4-(chlorom methyl)-5-(difluorom ethyl)-1-(2-m ethylphenyl)m ethyl-1H-1 , ̃ , -triazole has shown promise as a lead compound in drug discovery programs targeting various disease states. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and cancer progression. Furthermore, its fluorinated substituents contribute to improved pharmacokinetic profiles compared to non-fluorinated analogs.

In conclusion,4 -( chloro methyl ) -5 -( difl u or om eth yl ) - ̃ - ( 2 -m eth yl phen yl ) m eth yl - ̃ H - , , -triazole ( CAS No . ) represents a versatile and valuable molecule with diverse applications across multiple disciplines . Its unique structural features , combined with recent advances in synthetic methodology , position it as an important tool for future research and development efforts . As ongoing studies continue to uncover new insights into its properties , this compound is poised to play an increasingly significant role in both academic and industrial settings .

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